molecular formula C14H26Cl2N2O2 B4170796 1-({2-[(2-ethoxybenzyl)amino]ethyl}amino)-2-propanol dihydrochloride

1-({2-[(2-ethoxybenzyl)amino]ethyl}amino)-2-propanol dihydrochloride

Cat. No. B4170796
M. Wt: 325.3 g/mol
InChI Key: XPHJXKZWIYLJIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({2-[(2-ethoxybenzyl)amino]ethyl}amino)-2-propanol dihydrochloride, also known as EBEA, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is a member of the beta-adrenergic receptor agonist class of compounds and has been shown to have potential applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and depression.

Mechanism of Action

The exact mechanism of action of 1-({2-[(2-ethoxybenzyl)amino]ethyl}amino)-2-propanol dihydrochloride is not fully understood. However, it is believed to work by activating beta-adrenergic receptors in the brain. This activation leads to an increase in the levels of cyclic AMP, a molecule that is involved in various cellular processes, including memory and learning.
Biochemical and Physiological Effects:
1-({2-[(2-ethoxybenzyl)amino]ethyl}amino)-2-propanol dihydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine, a neurotransmitter that is involved in memory and learning. 1-({2-[(2-ethoxybenzyl)amino]ethyl}amino)-2-propanol dihydrochloride has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-({2-[(2-ethoxybenzyl)amino]ethyl}amino)-2-propanol dihydrochloride is that it has been extensively studied and has shown promising results in animal models of various diseases. However, one of the limitations of 1-({2-[(2-ethoxybenzyl)amino]ethyl}amino)-2-propanol dihydrochloride is that its exact mechanism of action is not fully understood, which makes it difficult to predict its effects in humans.

Future Directions

There are several future directions for research on 1-({2-[(2-ethoxybenzyl)amino]ethyl}amino)-2-propanol dihydrochloride. One area of research is to further investigate its potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. Another area of research is to investigate the potential side effects of 1-({2-[(2-ethoxybenzyl)amino]ethyl}amino)-2-propanol dihydrochloride and to determine the optimal dosage and administration route for its clinical use. Finally, future research could focus on developing new compounds based on the structure of 1-({2-[(2-ethoxybenzyl)amino]ethyl}amino)-2-propanol dihydrochloride that may have even greater therapeutic potential.

Scientific Research Applications

1-({2-[(2-ethoxybenzyl)amino]ethyl}amino)-2-propanol dihydrochloride has been extensively studied for its potential therapeutic applications. One of the most promising areas of research has been in the treatment of Alzheimer's disease. Studies have shown that 1-({2-[(2-ethoxybenzyl)amino]ethyl}amino)-2-propanol dihydrochloride can improve cognitive function and memory in animal models of Alzheimer's disease. 1-({2-[(2-ethoxybenzyl)amino]ethyl}amino)-2-propanol dihydrochloride has also been shown to have potential applications in the treatment of Parkinson's disease, depression, and other neurological disorders.

properties

IUPAC Name

1-[2-[(2-ethoxyphenyl)methylamino]ethylamino]propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2.2ClH/c1-3-18-14-7-5-4-6-13(14)11-16-9-8-15-10-12(2)17;;/h4-7,12,15-17H,3,8-11H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHJXKZWIYLJIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNCCNCC(C)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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